2-Aminomalonamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

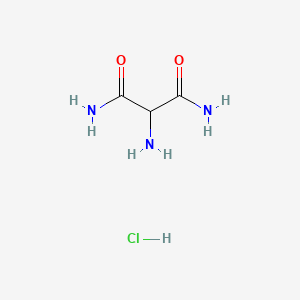

Properties

Molecular Formula |

C3H8ClN3O2 |

|---|---|

Molecular Weight |

153.57 g/mol |

IUPAC Name |

2-aminopropanediamide;hydrochloride |

InChI |

InChI=1S/C3H7N3O2.ClH/c4-1(2(5)7)3(6)8;/h1H,4H2,(H2,5,7)(H2,6,8);1H |

InChI Key |

YCQDFKKZYYDWAB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)N)(C(=O)N)N.Cl |

Origin of Product |

United States |

Research Significance and Current Trajectories of 2 Aminomalonamide Hydrochloride

Foundations in Organic Synthesis and Reactivity Studies

2-Aminomalonamide, and its hydrochloride salt, serves as a crucial building block in the field of organic synthesis. bldpharm.com Its structure, featuring a central carbon atom attached to an amino group and two carboxamide groups, provides multiple reactive sites for constructing more complex molecules. A primary application lies in the synthesis of heterocyclic compounds, which are core structures in many areas of chemistry. For instance, it is utilized as a reagent in the creation of various imidazole (B134444) derivatives. chemicalbook.com

The compound's utility is demonstrated in its role as a key intermediate. Patents describe its synthesis from precursors like diethyl 2-aminomalonate or 2-chloromalonate as a necessary step for producing other valuable chemicals. google.comgoogle.com One patented method highlights the reaction of diethyl 2-aminomalonate with ammonia (B1221849) in methanol (B129727) to produce 2-aminomalonamide, showcasing a practical synthetic route. google.com Another approach involves the reaction of a 2-chloromalonate with ammonium (B1175870) carbonate, which is presented as a cost-effective method suitable for industrial production. google.com These synthetic pathways underscore the compound's foundational importance in accessing other molecular frameworks.

Table 1: Physicochemical Properties of 2-Aminomalonamide

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C3H7N3O2 | chemicalbook.comcalpaclab.com |

| Molecular Weight | 117.11 g/mol | chemicalbook.comcalpaclab.com |

| Melting Point | 180-185°C | chemicalbook.com |

| Appearance | Pale Yellow to Beige Solid | chemicalbook.com |

| Storage Temperature | 2-8°C, under inert atmosphere | chemicalbook.com |

Emerging Importance in Contemporary Medicinal Chemistry Research

In medicinal chemistry, the structural framework of 2-aminomalonamide is a valuable scaffold for the development of new therapeutic agents. It is recognized as an important building block for drug discovery and is specifically categorized for its use in creating protein degrader molecules. calpaclab.comnih.govenamine.net Its role as an intermediate is critical in the synthesis of complex pharmaceutical compounds.

For example, 2-aminomalonamide is a documented intermediate in the production of 4-carbamoyl-1-β-D-ribofuranosylimidazolium-5-oleate, a compound of pharmaceutical interest. google.com It is also identified as a key precursor for making 5-hydroxy-1H-imidazole-4-formamide. google.com The use of amino acids and their derivatives is a widespread strategy for designing and synthesizing novel carbonic anhydrase inhibitors and other bioactive molecules, placing 2-aminomalonamide within a well-established class of useful starting materials for medicinal chemists. nih.govnih.gov The 2-aminoimidazole skeleton, which can be accessed from precursors like 2-aminomalonamide, is frequently used in the design of modulators for various biological targets. nih.gov

Contributions to Advanced Materials Science and Engineering

The application of 2-aminomalonamide hydrochloride is expanding into the realm of materials science. It is listed as a building block for use in polymer science and the development of new materials. bldpharm.comambeed.com The multiple functional groups—an amine and two amides—offer potential sites for polymerization reactions or for incorporation into larger macromolecular structures. These groups can form strong intermolecular interactions, such as hydrogen bonds, which are crucial for creating self-assembling systems and functional materials.

While specific, detailed research findings on polymers derived directly from this compound are still emerging, related amine-containing monomers are widely used to create functional polymers. For instance, monomers like 2-aminoethyl methacrylamide (B166291) hydrochloride are used to synthesize aqueous-soluble polymers, demonstrating the utility of amine functionalities in polymer chemistry. specialchem.com The presence of 2-aminomalonamide in catalogs for materials science and polymer building blocks indicates its recognized potential for creating novel materials with tailored properties. bldpharm.comambeed.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-Aminomalonamide |

| This compound |

| 2-chloromalonate |

| 4-carbamoyl-1-β-D-ribofuranosylimidazolium-5-oleate |

| 5-hydroxy-1H-imidazole-4-formamide |

| Diethyl 2-aminomalonate |

| Imidazole |

Synthetic Methodologies for 2 Aminomalonamide

Classical Preparative Approaches to 2-Aminomalonamide

Traditional methods for synthesizing 2-aminomalonamide have primarily relied on the transformation of malonate derivatives. These approaches, while established, often involve multiple steps and can present challenges in terms of yield and reaction conditions.

A prevalent classical method for preparing 2-aminomalonamide involves the transamidation of diethyl 2-aminomalonate hydrochloride. google.comgoogle.com This process typically entails reacting the malonate ester with ammonia (B1221849). The reaction is often carried out in a solvent such as methanol (B129727). google.comgoogle.com

Several variations of this method have been documented. One approach involves stirring a solution of diethyl aminomalonate hydrochloride in methanolic ammonia in a closed flask for an extended period, such as seven days, which can yield the product after filtration and washing. google.com Another variation involves heating diethyl 2-aminomalonate with an aqueous solution of ammonium (B1175870) chloride under reflux. google.com The use of a high-pressure reactor to heat the reaction mixture of diethylaminomalonate hydrochloride and methanolic ammonia has also been reported. google.com

The direct conversion of esters to amides is a fundamental transformation in organic chemistry. nih.govnih.gov While amides are generally stable, their conversion to other amides, known as transamidation, can be facilitated under specific conditions. nih.govwikipedia.org These reactions can be catalyzed by transition metals or proceed under metal-free conditions, although the latter often requires harsh conditions. nih.govnih.gov The synthesis of 2-aminomalonamide from its corresponding diethyl ester is a practical application of this type of transformation.

An alternative classical route involves the use of halogenated malonate precursors. A notable example is the reaction of 2-chloromalonate with ammonium carbonate. google.com This method is presented as an advancement over routes starting from diethyl 2-aminomalonate, aiming to reduce production costs and simplify the reaction process. google.com The reaction is typically carried out in water, where the 2-chloromalonate is mixed with ammonium carbonate and heated. google.com The reaction temperature and duration are controlled to optimize the formation of 2-aminomalonamide. google.com

Advancements in Synthetic Route Design and Optimization

In recent years, efforts have been made to improve the synthesis of 2-aminomalonamide, focusing on efficiency, scalability, and the use of modern computational tools.

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. nih.gov Modern computational tools, known as retrosynthetic analysis software, have been developed to automate and enhance this process. nih.govsigmaaldrich.comcas.orgsynthiaonline.com These software programs utilize extensive databases of chemical reactions and expert-coded rules to propose potential synthetic pathways. sigmaaldrich.comsynthiaonline.com

For a molecule like 2-aminomalonamide, such software can analyze its structure and identify key bond disconnections to suggest precursor molecules. For instance, the amide bonds in 2-aminomalonamide would likely be identified as key targets for disconnection, leading back to precursors like aminomalonic acid or its ester derivatives, and ammonia or an ammonia equivalent. The software can evaluate multiple routes based on factors like the availability and cost of starting materials, reaction yields, and the number of synthetic steps. sigmaaldrich.comcas.org This computational approach can accelerate the discovery of novel and more efficient synthetic routes that may not be immediately obvious through traditional analysis. nih.govsigmaaldrich.com

A significant focus in the synthesis of 2-aminomalonamide has been the development of protocols that are suitable for large-scale production while maintaining high yields. google.com This is driven by its role as an important intermediate, necessitating its availability in large quantities. google.com

One approach to achieving scalability and high yields involves optimizing the reaction conditions of existing methods. For example, in the synthesis from diethyl 2-aminomalonate hydrochloride and ammonia, careful control of temperature during the addition of reactants can influence the purity of the final product. google.com It has been noted that adding the diethyl 2-aminomalonate hydrochloride solution to aqueous ammonia, rather than the reverse, helps to control the reaction temperature and improve product purity. google.com

Furthermore, the development of new synthetic pathways, such as the one utilizing 2-chloromalonate and ammonium carbonate, is a direct response to the need for more industrially viable processes. google.com This method is highlighted for its simpler reaction flow and less stringent equipment requirements, making it more amenable to large-scale production. google.com The optimization of this process includes defining the ideal molar ratios of reactants and the optimal temperature range to ensure both high yield and purity. google.com

Spectroscopic and Chromatographic Methods for Product Verification and Purity Assessment

The confirmation of the structure of 2-aminomalonamide and the assessment of its purity are crucial steps in its synthesis. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to elucidate the molecular structure of the synthesized compound. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule, confirming that the desired 2-aminomalonamide has been formed.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of the product. nih.gov HPLC methods can be developed to separate the target compound from any unreacted starting materials, by-products, or other impurities. By derivatizing the amino group with reagents like o-phthaldialdehyde (OPA), the detection and quantification of amino compounds can be enhanced. nih.gov Similarly, Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), can be used for the analysis of volatile derivatives of the compound, providing another means of assessing purity and identifying trace impurities. nih.gov The development of reliable analytical methods is critical for quality control in the production of 2-aminomalonamide.

Applications of 2 Aminomalonamide As a Core Synthetic Intermediate

Construction of Structurally Diverse Bioactive Heterocyclic Frameworks

The unique structure of 2-aminomalonamide is particularly well-suited for condensation reactions with 1,2-dicarbonyl compounds and other reagents, providing efficient pathways to a range of bioactive heterocyclic systems.

2-Aminomalonamide is a key precursor in the synthesis of pyrazinone derivatives, a class of compounds found in numerous natural products and bioactive molecules. One of the most significant approaches to constructing the 2(1H)-pyrazinone core involves the one-pot condensation of an α-amino acid amide, such as 2-aminomalonamide, with a 1,2-dicarbonyl compound. This reaction leads to the formation of a pyrazinone ring, a scaffold present in various biologically active agents.

A notable application is in the synthesis of structural analogs of the antiviral drug favipiravir (B1662787). For instance, 3-hydroxy-5-arylpyrazine-2-carboxamides can be synthesized through a one-pot condensation reaction between arylglyoxals and 2-aminomalonamide in an alkaline solution. mdpi.comnih.gov This straightforward method highlights the utility of 2-aminomalonamide in generating libraries of pyrazinone-based compounds for further research and drug discovery.

| Reactants | Product Class | Significance |

| 2-Aminomalonamide, Arylglyoxals | 3-Hydroxy-5-arylpyrazine-2-carboxamides | Structural analogs of Favipiravir, research applications mdpi.comnih.gov |

| α-Amino acid amides, 1,2-Dicarbonyl compounds | 2(1H)-Pyrazinones | Core scaffold of many bioactive molecules mdpi.com |

2-Aminomalonamide is a pivotal intermediate in several synthetic routes to Favipiravir (T-705), a broad-spectrum antiviral agent. Favipiravir, or 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a pyrazinone derivative whose synthesis can be efficiently achieved using 2-aminomalonamide.

In a common synthetic pathway, 2-aminomalonamide is condensed with a glyoxal (B1671930) derivative to form the pyrazine (B50134) ring system. mdpi.com For example, the reaction of 2-aminomalonamide with phenylglyoxalmonohydrate under basic conditions is a model reaction for forming the core structure of favipiravir analogs. mdpi.com The synthesis generally involves the ammonolysis of a diethyl aminomalonate hydrochloride salt to first produce 2-aminomalonamide, which is then reacted with a suitable dicarbonyl compound to build the pyrazinone ring. mdpi.comgoogle.com This highlights the compound's critical role in the production of potent antiviral medications.

| Precursor | Intermediate | Final Product Class | Example |

| Diethyl aminomalonate hydrochloride | 2-Aminomalonamide | Antiviral Agents | Favipiravir mdpi.comgoogle.com |

The versatility of 2-aminomalonamide extends to the synthesis of nucleoside antibiotics and immunosuppressive agents, such as analogs of Bredinin. Bredinin is an imidazole (B134444) nucleoside known for its potent immunosuppressive and antiviral activities. cphi-online.com

In the synthesis of novel carbocyclic analogs of Bredinin, aminomalonamide derivatives attached to a riboside or a carbocyclic sugar mimic are key intermediates. cphi-online.com These intermediates are designed to undergo cyclization to form the desired 5-hydroxyimidazole carboxamide ring, which is the core structure of Bredinin. cphi-online.com The synthesis strategy often involves treating the aminomalonamide derivative with a reagent like triethyl orthoformate, which facilitates the ring closure to build the imidazole moiety. cphi-online.com This application underscores the importance of 2-aminomalonamide in creating complex, biologically active nucleoside analogs for therapeutic research. cphi-online.comnih.gov

2-Aminomalonamide is explicitly identified as a reagent used in the synthesis of imidazole derivatives. uab.cat Imidazoles are a fundamental class of heterocycles present in many natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. nih.gov

The synthesis of imidazole rings can be achieved through various methods, and the use of precursors like 2-aminomalonamide provides a direct route to functionalized imidazole carboxamides. uab.cat For example, reacting 2-aminomalonamide with formamidine (B1211174) acetate (B1210297) can yield imidazole derivatives. This reactivity is crucial for building the imidazole core, which can then be further elaborated into more complex target molecules.

A significant and specific application of 2-aminomalonamide is its role as a key intermediate in the chemical synthesis of 4-carbamoyl-1-β-D-ribofuranosylimidazolium-5-oleate, also known as Mizoribine. Mizoribine is an imidazole nucleoside used as an immunosuppressive drug.

| Intermediate | Target Compound | Therapeutic Class |

| 2-Aminomalonamide | 4-Carbamoyl-1-β-D-ribofuranosylimidazolium-5-oleate (Mizoribine) | Immunosuppressant |

Functionalization Strategies in Materials Science

While 2-aminomalonamide is listed commercially as a building block for materials science applications, specific research detailing its functionalization strategies for creating novel materials is not extensively documented in publicly available literature. Its inherent structure, featuring multiple amine and amide functional groups, suggests potential as a monomer for polymerization or as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). However, detailed studies focusing on the exploitation of 2-aminomalonamide hydrochloride for these purposes are limited.

Amino-Functionalization of Graphene Oxide and Related Carbonaceous Materials

Graphene oxide (GO), a derivative of graphene, possesses a range of oxygen-containing functional groups on its surface, such as carboxyl, hydroxyl, and epoxy groups. These groups provide reactive handles for further chemical modification, a process known as functionalization. Amino-functionalization, the introduction of amino groups onto the GO surface, is a particularly important strategy to tailor its properties for specific applications.

The primary amine group of 2-aminomalonamide makes it a potential candidate for the amino-functionalization of GO. The amine can react with the carboxylic acid groups on the GO surface to form stable amide linkages. This covalent attachment of 2-aminomalonamide molecules introduces amino and amide functionalities to the graphene oxide sheets. This modification can enhance the dispersibility of GO in various solvents and polymer matrices, and the introduced functional groups can serve as active sites for further reactions or interactions. While direct studies on the use of this compound for this purpose are limited, the principle is well-established with other amine-containing molecules.

Enhancement of Performance Characteristics in Composite Coatings (e.g., Anti-Corrosion)

The incorporation of functionalized nanomaterials into polymer coatings is a promising strategy to enhance their performance, particularly in terms of corrosion protection. Amino-functionalized graphene oxide (amino-GO) has been shown to significantly improve the anti-corrosion properties of composite coatings.

The amino groups on the surface of functionalized GO can improve the interfacial adhesion between the GO filler and the polymer matrix of the coating. This enhanced adhesion helps to create a more robust and less permeable barrier against corrosive agents such as water, oxygen, and ions. Furthermore, the amino groups can interact with the metal substrate, promoting better adhesion of the coating to the surface being protected.

While specific research detailing the use of 2-aminomalonamide functionalized GO in anti-corrosion coatings is not widely available, the general principles suggest its potential in this area. The presence of both amino and amide groups could offer unique interfacial properties, potentially leading to improved dispersion and barrier performance.

The following table presents representative data from a study on an amino-functionalized graphene oxide system (using a different amine) to illustrate the potential performance enhancements in an epoxy coating.

| Coating System | Coating Resistance (Rcoat) at 24h (Ω·cm²) | Corrosion Rate (mpy) |

| Pure Epoxy | 1.2 x 10^6 | 2.5 |

| Epoxy + 0.5 wt% Graphene Oxide | 5.8 x 10^7 | 0.8 |

| Epoxy + 0.5 wt% Amino-GO | 2.1 x 10^9 | 0.2 |

This data is illustrative and based on studies using other amino-functionalizing agents. It is intended to demonstrate the potential benefits of amino-functionalized graphene oxide in anti-corrosion coatings.

Biological Activity and Medicinal Chemistry Investigations of 2 Aminomalonamide Derivatives

Structure-Activity Relationship (SAR) Profiling

A cornerstone of medicinal chemistry is the systematic modification of a lead compound to understand how changes in its chemical structure affect its biological activity. This process, known as Structure-Activity Relationship (SAR) profiling, is crucial for optimizing potency and other pharmacological properties.

The rational design of analog libraries typically involves strategies such as altering substituent groups, modifying the core scaffold, or changing stereochemistry to probe interactions with a biological target. For derivatives of 2-aminomalonamide, this would involve modifications at the amino group, the amide functionalities, or the central carbon atom. Despite the theoretical potential for such modifications, specific studies outlining these design principles for creating biologically active 2-aminomalonamide analogs are not present in the surveyed literature.

A critical component of SAR is the empirical data correlating specific molecular changes to measurable biological outcomes. This requires the synthesis of a series of analogs and their subsequent testing in relevant biological assays. An analysis of the literature did not yield studies that systematically document how modifications to the 2-aminomalonamide structure impact biological efficacy, precluding any detailed discussion on this topic.

Strategic Roles in Drug Discovery and Development

Molecular Hybridization and Diversification Approaches in Lead Optimization

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single new molecule. The goal is to create a hybrid compound with enhanced efficacy, a better selectivity profile, or a dual mode of action. This approach is particularly valuable in addressing complex diseases with multiple pathological factors, such as cancer and neurodegenerative disorders.

Diversification, a key component of lead optimization, involves systematically modifying a lead compound to improve its pharmacological and pharmacokinetic properties. This can involve altering functional groups, changing the scaffold, or, as in molecular hybridization, combining it with other molecular entities.

While there are no specific published examples of molecular hybridization or extensive lead optimization studies involving 2-aminomalonamide, the principles of these strategies can be hypothetically applied. For instance, the 2-aminomalonamide scaffold could be hybridized with a molecule that targets a specific cancer-related protein. This could potentially create a dual-action therapeutic that not only damages DNA via platinum chelation but also inhibits a key signaling pathway.

The process of lead optimization for a hypothetical 2-aminomalonamide derivative would involve several steps:

Initial Screening: Assessing the biological activity of the initial hybrid compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs with systematic modifications to the 2-aminomalonamide core or the hybridized pharmacophore to understand which structural features are crucial for activity.

In Vitro and In Vivo Testing: Evaluating the potency, selectivity, and toxicity of the optimized compounds in cell-based assays and animal models.

Table 2: Conceptual Molecular Hybridization Strategies

| Core Scaffold | Hybridized Pharmacophore (Example) | Potential Therapeutic Target | Rationale |

| 2-Aminomalonamide-Platinum Complex | Tyrosine Kinase Inhibitor | EGFR, VEGFR | To create a dual-action anticancer agent that combines DNA damage with the inhibition of key cancer signaling pathways. |

| 2-Aminomalonamide | Photosensitizer | Tumor Tissue (upon light activation) | For use in photodynamic therapy, where the platinum complex induces cell death upon light irradiation. |

| 2-Aminomalonamide | Hormone Receptor Modulator | Estrogen/Androgen Receptors | To target hormone-dependent cancers with a combination of hormonal therapy and DNA-damaging effects. |

This table is purely conceptual and illustrates how molecular hybridization could be applied to a 2-aminomalonamide-based compound. The strategies listed are not based on published research specific to 2-aminomalonamide.

Computational and Theoretical Investigations Pertaining to 2 Aminomalonamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for predicting the binding mode and affinity of a ligand to its target protein.

Direct molecular docking studies focused specifically on 2-aminomalonamide are not prominent in the literature. Instead, its significance is highlighted in the computational analysis of the biologically active molecules synthesized from it. For instance, 2-aminomalonamide is a key starting material for creating various imidazole (B134444) derivatives. Researchers utilize molecular docking to investigate how these resulting imidazole-based compounds interact with enzyme active sites. These simulations are crucial for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors.

The functional groups inherent in the 2-aminomalonamide structure—two amide groups and a primary amine—are fundamental to its role as a scaffold. During synthesis, these groups are transformed into the core ring structure and functional side chains of the final products, which are then subjected to docking simulations. For example, imidazole derivatives synthesized using 2-aminomalonamide have been evaluated as potential inhibitors for various enzymes through molecular docking.

Table 1: Examples of Enzyme Targets for Derivatives Synthesized from 2-Aminomalonamide

| Target Enzyme Class | Specific Example(s) | Role in Disease |

|---|---|---|

| Oxidoreductases | Xanthine Oxidase | Gout |

| Cytochrome P450 | CYP Isoforms | Drug Metabolism |

| Protein Kinases | Various | Cancer, Inflammation |

This table is illustrative of target classes for compounds derived from 2-aminomalonamide, as specific docking scores for the precursor itself are not available.

In Silico Prediction of Enzyme Binding Sites and Modes of Action

In silico prediction encompasses a range of computational methods used to forecast the biological activity and binding characteristics of molecules before they are synthesized or tested in a lab. For 2-aminomalonamide, these predictions are implicitly tied to the properties of its more complex derivatives.

The chemical reactivity of 2-aminomalonamide makes it an ideal building block for compounds like 5-hydroxy-1H-imidazole-4-carboxamide. The mechanism of action for the resulting imidazole derivatives often involves their interaction with the active sites of enzymes. Computational models predict that functional groups, such as the carboxamide moiety retained from the 2-aminomalonamide backbone, are critical for establishing binding affinity with specific protein targets. The cyano and carboxamide groups on some imidazole derivatives, for example, are thought to enhance binding to proteins and influence biochemical pathways.

While a detailed in silico profile for 2-aminomalonamide as a standalone inhibitor is not established, its structural features are foundational to the predicted binding modes of the molecules it is used to construct. The arrangement of its functional groups provides a template for synthesizing compounds that can form key hydrogen bonds and other non-covalent interactions within an enzyme's active site.

Table 2: Predicted Role of Functional Groups Derived from the 2-Aminomalonamide Scaffold in Target Binding

| Functional Group in Derivative | Original Group in 2-Aminomalonamide | Predicted Interaction Role |

|---|---|---|

| Imidazole Ring Nitrogen | Amine/Amide Groups | Hydrogen Bond Acceptor/Donor, Coordination with Metal Ions |

| Carboxamide Side Chain | Amide Group | Hydrogen Bond Donor/Acceptor |

This table outlines the inferred contribution of the 2-aminomalonamide structure to the binding modes of its derivatives.

Theoretical Kinetic Modeling of Enzyme Inhibition Phenomena

Theoretical kinetic modeling uses mathematical and computational approaches to simulate the kinetics of a chemical reaction, including enzyme inhibition. This type of analysis can provide deep insights into the mechanism of inhibition (e.g., competitive, non-competitive) and help determine kinetic parameters like inhibition constants (Kᵢ).

Based on available scientific literature, there are no specific studies that report the use of theoretical kinetic modeling to investigate enzyme inhibition phenomena directly caused by 2-aminomalonamide hydrochloride. Research in this area is concentrated on the final, biologically active products derived from 2-aminomalonamide rather than on the precursor itself. Therefore, detailed theoretical kinetic data or models for 2-aminomalonamide as an enzyme inhibitor are not available.

Q & A

Q. Which solvents are suitable for dissolving this compound in experimental settings?

- The compound exhibits high solubility in aqueous buffers (e.g., PBS) and polar solvents like DMSO or ethanol due to its hydrochloride salt form. For kinetic studies, pre-warm solvents to 37°C to mimic physiological conditions . Solubility profiles should be validated via UV-Vis spectroscopy at 220–280 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Methodology :

- pH-Dependent Stability Assays : Conduct accelerated degradation studies at pH 2.0 (gastric), 7.4 (blood), and 9.0 (intestinal) using HPLC to quantify degradation products .

- Kinetic Modeling : Apply first-order decay models to predict shelf-life. Discrepancies may arise from residual moisture or light exposure; use controlled-environment chambers to isolate variables .

- Spectroscopic Validation : Compare FT-IR spectra pre- and post-degradation to identify unstable functional groups (e.g., amine oxidation) .

Q. What experimental designs are recommended for mechanistic studies involving this compound in enzyme inhibition?

- Stepwise Approach :

- Dose-Response Curves : Use a minimum of six concentrations (1 nM–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., known inhibitors) .

- Time-Resolved Assays : Monitor enzyme activity via fluorometric or colorimetric substrates (e.g., p-nitrophenol derivatives) at 5-minute intervals for 1 hour .

- Competitive Binding Analysis : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding constants (Kd) .

Q. How can researchers optimize analytical methods for quantifying this compound in complex biological matrices?

- Chromatographic Optimization :

- Column Selection : Use C18 columns (e.g., LiChrospher RP Select B) with mobile phases containing 0.1% formic acid to enhance peak resolution .

- Mass Spectrometry Parameters : For LC-MS/MS, employ electrospray ionization (ESI) in positive ion mode and monitor transitions specific to the parent ion (e.g., m/z 150 → 132) .

- Matrix Effects : Validate recovery rates (>85%) using spiked plasma or tissue homogenates .

Q. What strategies are effective for correlating in vitro and in vivo efficacy data for this compound?

- Integrated Workflow :

- Pharmacokinetic Profiling : Measure plasma half-life (t½) and bioavailability in rodent models via serial blood sampling .

- Tissue Distribution Studies : Use radiolabeled (e.g., ¹⁴C) analogs to track compound accumulation in target organs .

- In Vitro-In Vivo Extrapolation (IVIVE) : Apply physiologically based pharmacokinetic (PBPK) modeling to predict human doses from cell-based IC₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.